molecular formula C31H27N5O5S3 B11969134 Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11969134
M. Wt: 645.8 g/mol
InChI Key: LEUVYQNLTXFOMN-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolo[3,2-A]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolo[3,2-A]pyrimidine core, followed by the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Thiazolo[3,2-A]pyrimidine Core: This can be achieved through cyclization reactions involving thioamides and α,β-unsaturated carbonyl compounds.

    Introduction of Substituents: Various substituents can be introduced through nucleophilic substitution, electrophilic addition, or other organic reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-A]pyrimidines: Other compounds with the same core structure but different substituents.

    Pyrazoles: Compounds with a pyrazole ring, known for their diverse biological activities.

Uniqueness

The unique combination of substituents in Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate may confer specific properties that are not observed in similar compounds. This could include enhanced biological activity, improved stability, or unique chemical reactivity.

Properties

Molecular Formula

C31H27N5O5S3

Molecular Weight

645.8 g/mol

IUPAC Name

methyl (2E)-2-[[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H27N5O5S3/c1-19-26(30(38)41-4)28(24-11-8-16-42-24)36-29(37)25(43-31(36)32-19)17-21-18-35(22-9-6-5-7-10-22)33-27(21)20-12-14-23(15-13-20)44(39,40)34(2)3/h5-18,28H,1-4H3/b25-17+

InChI Key

LEUVYQNLTXFOMN-KOEQRZSOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3C4=CC=C(C=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)/SC2=N1)C6=CC=CS6)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)SC2=N1)C6=CC=CS6)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.